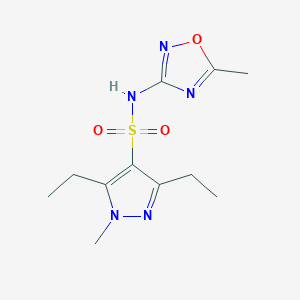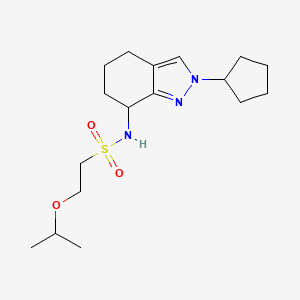![molecular formula C18H28N4O2 B7682343 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer growth and neurodegeneration. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and has been implicated in cancer and neurological disorders.
Biochemical and Physiological Effects:
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to have various biochemical and physiological effects in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response against cancer cells. In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to reduce oxidative stress, inflammation, and neuronal cell death, and improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide is also relatively easy to synthesize and purify, making it readily available for research. However, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has some limitations, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing.
Zukünftige Richtungen
Future research on 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide's potential as a combination therapy with chemotherapy drugs should also be further investigated. Additionally, the development of more potent and selective 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide analogs could enhance its therapeutic potential and reduce its potential toxicity.
Synthesemethoden
The synthesis of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the reaction of 4-aminobenzamide with N-(2-chloroethyl)morpholine hydrochloride and 4-piperidone hydrochloride in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide.
Wissenschaftliche Forschungsanwendungen
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to have neuroprotective effects, preventing neuronal cell death and reducing inflammation in the brain. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c19-18(23)15-1-3-16(4-2-15)20-17-5-7-21(8-6-17)9-10-22-11-13-24-14-12-22/h1-4,17,20H,5-14H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBITWBVWACJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)C(=O)N)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)



![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)
